molecular formula C12H8F3NO B567343 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine CAS No. 1261640-32-7

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine

Cat. No.: B567343
CAS No.: 1261640-32-7
M. Wt: 239.197
InChI Key: QOFDVVAQFNYDFY-UHFFFAOYSA-N
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Description

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine is a chemical compound with the molecular formula C12H8F3NO and a molecular weight of 239.19 g/mol It is characterized by the presence of a hydroxyl group at the 3-position and a trifluoromethylphenyl group at the 5-position of the pyridine ring

Preparation Methods

The synthesis of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine typically involves the reaction of 2-trifluoromethylbenzaldehyde with 3-hydroxypyridine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 3-Hydroxy-5-(2-trifluoromethylphenyl)pyridine include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

5-[2-(trifluoromethyl)phenyl]pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)11-4-2-1-3-10(11)8-5-9(17)7-16-6-8/h1-7,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFDVVAQFNYDFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CN=C2)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683014
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261640-32-7
Record name 5-[2-(Trifluoromethyl)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683014
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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